molecular formula C9H6FIN2O B1404303 1-Acetyl-5-fluoro-4-iodo-7-azaindole CAS No. 942920-15-2

1-Acetyl-5-fluoro-4-iodo-7-azaindole

Cat. No.: B1404303
CAS No.: 942920-15-2
M. Wt: 304.06 g/mol
InChI Key: VCVJHJBQUAKVAT-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoro-4-iodo-7-azaindole is a compound with the molecular formula C9H6FIN2O . It is a derivative of azaindole, a structural framework that is an integral part of several biologically active natural and synthetic organic molecules .


Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 15 non-H bonds, 11 multiple bonds, 1 double bond, and 10 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Scientific Research Applications

HIV-1 Attachment Inhibition

1-Acetyl-5-fluoro-4-iodo-7-azaindole derivatives have been studied as potent inhibitors of HIV-1 attachment. These derivatives target the viral envelope protein gp120 and exhibit subnanomolar potency in inhibiting HIV-1. One such compound, BMS-585248, demonstrated improved potency and pharmacokinetic properties compared to previous clinical candidates, making it a candidate for human clinical studies (Regueiro-Ren et al., 2013).

Nucleoside Antibiotic Synthesis

Research has explored the synthesis of nucleoside antibiotics using this compound derivatives. One study focused on the addition of iodine fluoride to certain compounds, leading to the formation of fluorinated and iodinated nucleosides. These compounds have potential implications in developing new antibiotics and antiviral agents (Jenkins, Verheyden, & Moffatt, 1976).

Pharmaceutical Properties Improvement

Derivatives of this compound have been used to improve the pharmaceutical properties of HIV-1 inhibitors. These compounds have shown to retain HIV-1 inhibitory profile while enhancing bioavailability and pharmacokinetic properties (Wang et al., 2003).

Synthesis of Novel Fluorinated Compounds

The compound has been used in the synthesis of novel fluorinated azaindolo[3,2-c]isoquinolines, indicating its utility in the development of new chemical entities for various applications, including medicinal chemistry (Atmakur, Emmadi, & Balasubramanian, 2013).

Aggregate Induced Emission

The derivatives of this compound have shown aggregate induced emission (AIE), making them potentially useful as fluorophores in applications like OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).

Acylation Procedures

This compound has been studied in the context of developing effective procedures for acylation at specific positions on the azaindole ring. Such chemical modifications are crucial in the synthesis of diverse bioactive molecules (Zhang et al., 2002).

Luminescence and Reactivity

7-Azaindole derivatives, related to this compound, have been extensively investigated for uses in biological probes and imaging, as well as in materials science for their luminescent properties and chemical bond activation capabilities (Zhao & Wang, 2010).

Future Directions

Azaindoles have attracted the medicinal chemistry community over the last decade due to their enhancements in medicinal chemistry properties . They are part of several FDA-approved drugs for various diseases, and their therapeutic applications continue to be explored . Future research may continue to focus on developing novel synthetic methods for various azaindoles and testing them for bioactivity against a variety of biological targets .

Properties

IUPAC Name

1-(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVJHJBQUAKVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C(C(=CN=C21)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A microwave vial was charged with 4-chloro-5-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine (3.06 mmol, prepared as described in Tetrahedron Lett. 2004, 45, 2317-2319), sodium iodide (4.90 mmol), acetyl chloride (6.43 mmol) and dry acetonitrile (8 mL). The reaction tube was sealed, and heated in a microwave reactor at 150° C. for 15 minutes. Upon cooling to room temperature, the resultant precipitate was collected by filtration and washed with a minimal amount of cold acetonitrile. Drying under high vacuum provided the title compound as a yellow powder which was used without further purification. ESMS [M+H]+: 305.2
Quantity
3.06 mmol
Type
reactant
Reaction Step One
Quantity
4.9 mmol
Type
reactant
Reaction Step One
Quantity
6.43 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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